REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([NH:11][C:12](=O)C(F)(F)F)[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CI.C([O-])(O)=O.[Na+]>O.CO.CN(C=O)C>[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([NH:11][CH3:12])[CH:3]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
996 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(S1)C(=O)OC)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
829 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.225 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washing with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4, filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave brown oil
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Extraction with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4, filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave brown oil
|
Type
|
CUSTOM
|
Details
|
This residue was purified by column chromatography (Purif, silica gel, hexane to 70:30 hexane/EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(S1)C(=O)OC)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 674 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |